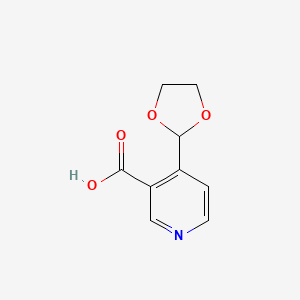

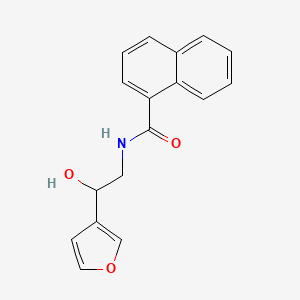

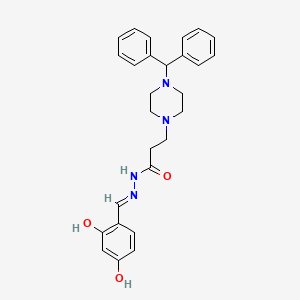

![molecular formula C11H12BrNO4S2 B2939931 5-((2-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide CAS No. 2034302-01-5](/img/structure/B2939931.png)

5-((2-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bicyclo[2.2.1]heptane is a privileged molecular structure that is embedded in numerous compounds with various functions . It is featured in bioactive natural products and drug candidates . The bicyclo[2.2.1]heptane scaffold provides the basis for asymmetric synthesis and catalysis .

Synthesis Analysis

An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates has been realized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

The bicyclo[2.2.1]heptane structure is a part of many compounds, including camphor, sordarins, α-santalol, β-santalol, and drug candidates such as LMV-6015 and AMG 221 .Chemical Reactions Analysis

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules .Applications De Recherche Scientifique

Pharmacological and Biochemical Actions of Sulphasalazine

Sulphasalazine is a compound that includes a sulfonyl group, similar to the one in your query. It has been extensively studied for its use in treating inflammatory bowel diseases, including ulcerative colitis and Crohn's disease. The therapeutic effects are attributed to the 5-aminosalicylic acid (5-ASA) moiety, released in the colon where it exerts anti-inflammatory actions. Sulphasalazine's sulfapyridine component, linked by an azo bond, acts mainly as a carrier for 5-ASA to the site of action. Despite its effectiveness, the sulfapyridine portion is responsible for many of the drug's adverse effects (Thomson, 1991).

Sulfonamides in Drug Development

Sulfonamides represent a significant class of synthetic bacteriostatic antibiotics, used for treating bacterial infections. Beyond their antimicrobial properties, these compounds have found use in various other therapeutic areas, including as diuretics, carbonic anhydrase inhibitors, and in treating rheumatoid arthritis. Their structural motif, characterized by the presence of a sulfonamide group, is a common feature shared with the compound , suggesting a wide range of potential pharmacological applications (Carta, Scozzafava, & Supuran, 2012).

Thiazolidines and Their Derivatives

Thiazolidines, featuring a sulfur atom in their ring structure, are noted for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. These compounds, similar in structural theme to the bicyclic sulfur-containing compound in your query, have been the focus of extensive research aimed at developing new therapeutic agents. Their synthesis and application in drug design highlight the significance of sulfur-containing heterocycles in medicinal chemistry (Sahiba et al., 2020).

Mécanisme D'action

Target of Action

The compound contains a bicyclo[2.2.1]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions . This structure is found in bioactive natural products and drug candidates , suggesting that it might interact with biological targets.

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Compounds with similar structures have been synthesized via organocatalytic formal [4 + 2] cycloaddition reactions .

Biochemical Pathways

Compounds with a bicyclo[221]heptane scaffold have been used in asymmetric synthesis and catalysis , suggesting they might influence various biochemical pathways.

Result of Action

Compounds with similar structures have shown diverse pharmacological effects .

Propriétés

IUPAC Name |

5-(2-bromophenyl)sulfonyl-2λ6-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO4S2/c12-10-3-1-2-4-11(10)19(16,17)13-6-9-5-8(13)7-18(9,14)15/h1-4,8-9H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXULENALKZZZDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CS2(=O)=O)S(=O)(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((2-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

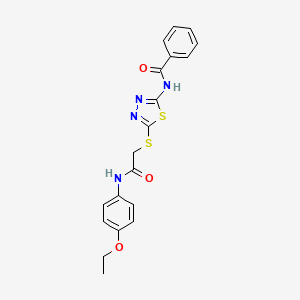

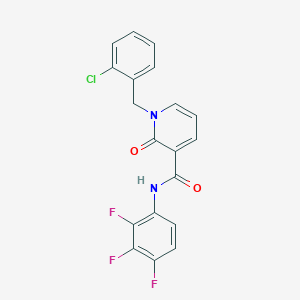

![1-[(6-chloropyridin-3-yl)sulfanyl]-N,N-dimethylformamide](/img/structure/B2939852.png)

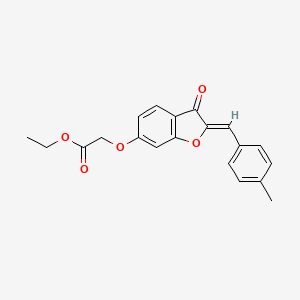

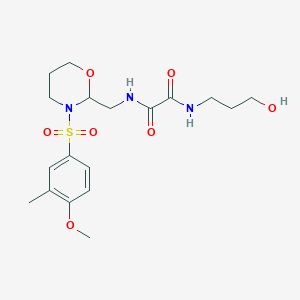

![3-Methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde](/img/structure/B2939858.png)

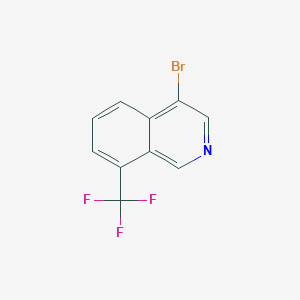

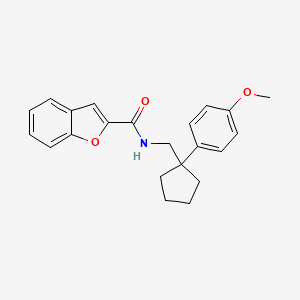

![2-Chloro-3-[(5-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2939859.png)

![N-(4-chlorobenzyl)-4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2939860.png)

![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2939864.png)